Synthetic Utility: Documented Role as ERK Inhibitor Intermediate vs. Alternative Indazole Scaffolds
3-Morpholino-1H-indazol-5-amine is explicitly documented as a synthetic precursor in patent literature for ERK (extracellular signal-regulated kinase) inhibitors [1]. Its precursor, 3-Morpholino-5-nitroindazol, undergoes hydrogenation in methanol over 24.0h to yield the target 5-amine compound, which is subsequently incorporated into ERK inhibitor scaffolds [1]. In contrast, 4-morpholino-1H-indazol-3-amine derivatives have been characterized as antiproliferative agents with direct activity against MKN45 gastric cancer cells (IC50 = 2.65-3.55 μmol/L for chalcone-indazole hybrids, compared to sorafenib at IC50 = 4.69 μmol/L) [2]. The 3-morpholino-5-amine variant serves a fundamentally different role as a building block for further derivatization rather than as a terminal bioactive agent.
| Evidence Dimension | Documented application and synthetic pathway |
|---|---|
| Target Compound Data | Reductive conversion from 3-Morpholino-5-nitroindazol to 3-Morpholino-1H-indazol-5-amine (H2, MeOH, 24h); cited in ERK inhibitor patents |
| Comparator Or Baseline | 4-Morpholino-1H-indazol-3-amine derivatives: Direct antiproliferative IC50 = 2.65-3.55 μmol/L (MKN45 cells) |
| Quantified Difference | Target compound functions as intermediate; comparator compounds function as bioactive endpoints |
| Conditions | Patent literature analysis; in vitro antiproliferative assays |
Why This Matters
This differentiation determines procurement decisions for synthetic chemistry workflows requiring a morpholino-indazole amine building block with documented patent precedent for ERK-targeted programs.
- [1] Molaid. 3-吗啉-1H-吲唑-5-胺 | 131875-38-2. Product Technical Data, citing reference: Novel compounds that are ERK inhibitors. View Source
- [2] 新型吲唑-查尔酮杂合物的合成及抗肿瘤活性. Journal article reporting IC50 values for indazole-chalcone hybrids. View Source
